Superior Antidepressant Efficacy Versus Amitriptyline in Multicenter Double-Blind Controlled Trial
In a double-blind multicenter trial of 77 primary depressive inpatients, butriptyline demonstrated significantly better antidepressant effects than amitriptyline at equivalent mean daily doses. Butriptyline was superior on multiple standardized rating scale parameters [1].
| Evidence Dimension | Clinical efficacy - Overall Depression Scale factors showing significant difference |
|---|---|
| Target Compound Data | Butriptyline: superior on total score and on factors of depression, guilt, anxiety, somatization, and somatic complaints; significantly lower frequency of haldol prescription required |
| Comparator Or Baseline | Amitriptyline: inferior on same rating scale parameters at equivalent dosing |
| Quantified Difference | Mean daily doses: butriptyline 145 mg vs amitriptyline 142 mg at week 2; 77.5 mg both drugs at week 4. Haldol prescription frequency significantly lower with butriptyline |
| Conditions | 77 primary depressive inpatients aged 18-70 years; 4-week double-blind randomized trial; 10 centers; identical increasing dose schedule to 150 mg daily first week; assessment via Hamilton, Overall, BPRS, CGI scales |
Why This Matters
Demonstrates that butriptyline achieves greater clinical antidepressant efficacy than amitriptyline at equivalent dosing, with reduced need for adjunctive antipsychotic medication, directly supporting its selection over the most common TCA comparator in clinical research applications.
- [1] Guelfi JD, Dreyfus JF, Delcros M, Pichot P. A double-blind controlled multicenter trial comparing butriptyline with amitriptyline. Neuropsychobiology. 1983;9(2):71-6. doi:10.1159/000117952. PMID: 6353270. View Source
